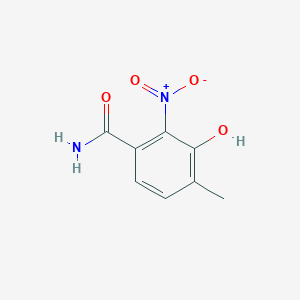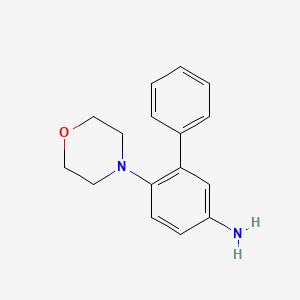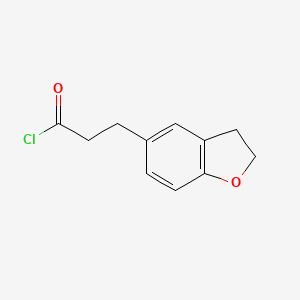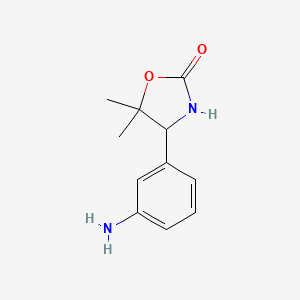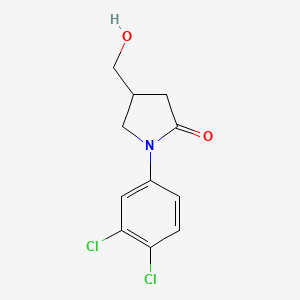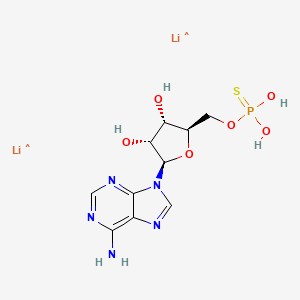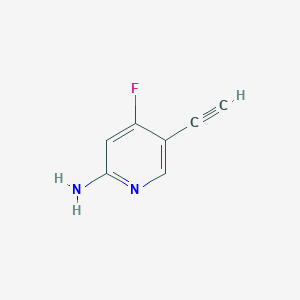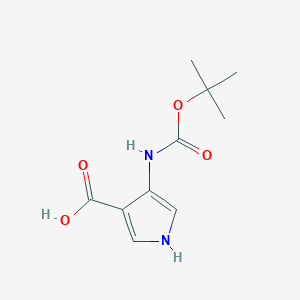
1,2-Dibromo-3,4,6-trichlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromo-3,4,6-trichlorobenzene is an organic compound characterized by the presence of bromine and chlorine atoms attached to a benzene ring. This compound is part of the broader class of halogenated benzenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-3,4,6-trichlorobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and chlorination of benzene derivatives under controlled conditions. For instance, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). Chlorination can be performed using chlorine (Cl2) with a similar catalytic system .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems enhances the scalability and consistency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dibromo-3,4,6-trichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: These involve the replacement of one halogen atom with another substituent. Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form more complex structures, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1,2-Dibromo-3,4,6-trichlorobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 1,2-Dibromo-3,4,6-trichlorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s halogen atoms make it highly reactive towards nucleophiles, allowing it to participate in various biochemical and chemical pathways. The molecular targets and pathways involved include enzyme inhibition and disruption of cellular processes .
Comparación Con Compuestos Similares
- 1,2-Dibromo-4,5-dichlorobenzene
- 1,3-Dibromo-2,4,6-trichlorobenzene
- 1,2,3-Tribromo-4,5,6-trichlorobenzene
Uniqueness: 1,2-Dibromo-3,4,6-trichlorobenzene is unique due to its specific arrangement of bromine and chlorine atoms, which imparts distinct chemical and physical properties. This unique structure influences its reactivity, making it suitable for specific applications in synthesis and research .
Propiedades
Fórmula molecular |
C6HBr2Cl3 |
|---|---|
Peso molecular |
339.2 g/mol |
Nombre IUPAC |
2,3-dibromo-1,4,5-trichlorobenzene |
InChI |
InChI=1S/C6HBr2Cl3/c7-4-2(9)1-3(10)6(11)5(4)8/h1H |
Clave InChI |
YOFIECALMKRAOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)Br)Br)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



